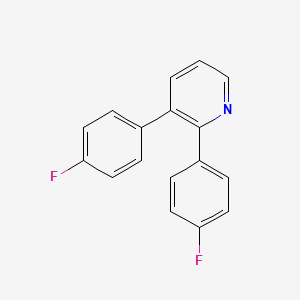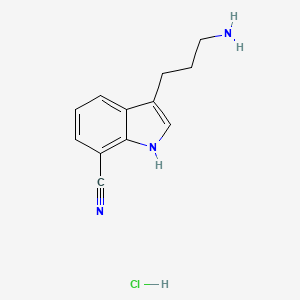
3-(3-Aminopropyl)-1H-indole-7-carbonitrile hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride typically involves the reaction of 3-(3-Aminopropyl)-1H-indole with cyanogen bromide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding indole-7-carboxylic acid derivatives.
Reduction: Formation of 3-(3-Aminopropyl)-1H-indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Aminopropyl)-1H-indole-7-carbonitrile
- 3-(3-Aminopropyl)-1H-indole-7-carboxamide
- 3-(3-Aminopropyl)-1H-indole-7-carboxylic acid
Uniqueness
3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H14ClN3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
3-(3-aminopropyl)-1H-indole-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c13-6-2-4-10-8-15-12-9(7-14)3-1-5-11(10)12;/h1,3,5,8,15H,2,4,6,13H2;1H |
Clave InChI |
FXXUQBOOLYBUJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=CN2)CCCN)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


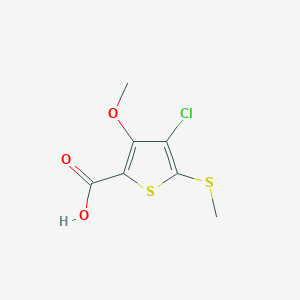
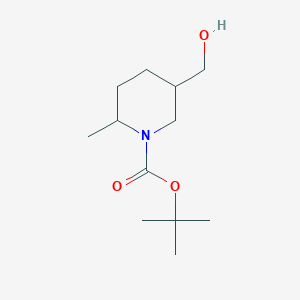
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
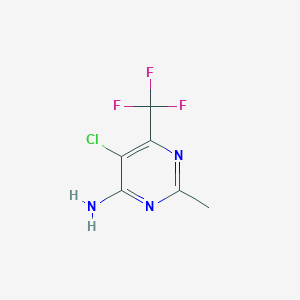
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)

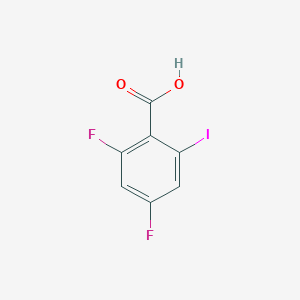
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
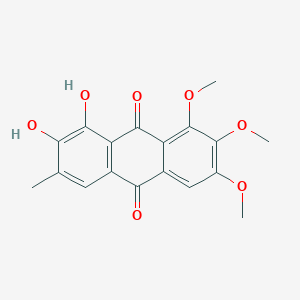

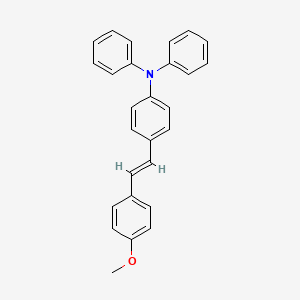

![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
